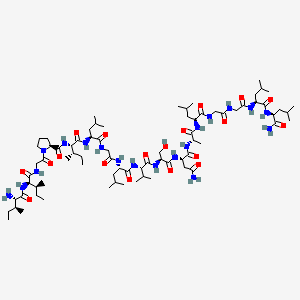
ROS inducer 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ROS inducer 3: is a potent compound known for its ability to induce the production of reactive oxygen species (ROS) in various biological systems. Reactive oxygen species are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. excessive ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ROS inducer 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in the public domain .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product .
化学反応の分析
Types of Reactions: ROS inducer 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and its ability to induce ROS production .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates or derivatives that retain the ability to induce ROS production .
科学的研究の応用
Chemistry: In chemistry, ROS inducer 3 is used as a tool to study oxidative stress and its effects on various chemical processes. It helps researchers understand the mechanisms of oxidation and reduction reactions and their impact on different chemical systems .
Biology: In biological research, this compound is employed to investigate the role of ROS in cellular signaling, apoptosis, and other physiological processes. It is particularly useful in studying the effects of oxidative stress on cell function and survival .
Medicine: In medicine, this compound has potential applications in cancer therapy. By inducing ROS production, it can selectively target cancer cells, which are more susceptible to oxidative stress compared to normal cells. This makes it a promising candidate for developing new anticancer treatments .
Industry: In the industrial sector, this compound is used in the development of new materials and products that require controlled ROS production. It is also utilized in the formulation of antimicrobial agents and other products that benefit from its oxidative properties .
作用機序
ROS inducer 3 exerts its effects by inducing the production of reactive oxygen species within cells. The molecular targets and pathways involved include the mitochondrial respiratory chain, where ROS are primarily generated. By disrupting the balance between ROS production and elimination, this compound leads to oxidative stress, which can trigger various cellular responses such as apoptosis, autophagy, and necrosis .
類似化合物との比較
Piplartine (PPT): A naturally occurring product known for its cytotoxic properties and ability to induce ROS production.
Furoxan: A class of compounds that act as nitric oxide donors and ROS inducers.
Uniqueness of ROS inducer 3: this compound is unique in its robust in vitro bioactivity, demonstrated by its effective concentration (EC50) of 2.86 μg/mL. It exhibits significant protective activity against certain bacterial pathogens and shows promise as a bactericidal agent for research into challenging plant bacterial diseases .
By comparing this compound with similar compounds, it is evident that its unique properties and high bioactivity make it a valuable tool in scientific research and potential therapeutic applications.
特性
分子式 |
C22H22F3N3O |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-[[4-(trifluoromethyl)phenyl]methylamino]propan-1-one |
InChI |
InChI=1S/C22H22F3N3O/c23-22(24,25)16-7-5-15(6-8-16)13-26-11-9-21(29)28-12-10-18-17-3-1-2-4-19(17)27-20(18)14-28/h1-8,26-27H,9-14H2 |
InChIキー |
AMYQCXSWKUDWKG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCNCC4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)



![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)
![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)


